3,5-Dibromo-2-methylthiophene

Overview

Description

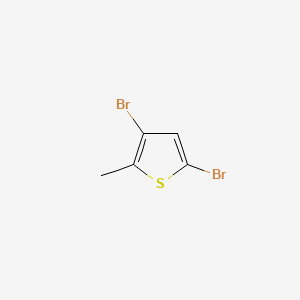

3,5-Dibromo-2-methylthiophene (CAS: 29421-73-6, molecular formula: C₅H₄Br₂S) is a brominated thiophene derivative with a methyl substituent at the 2-position. Its structure features bromine atoms at the 3- and 5-positions, making it a versatile intermediate in organic synthesis, particularly for photochromic materials and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methylthiophene can be synthesized through the bromination of 2-methylthiophene. The process involves the following steps:

Bromination Reaction: A solution of 2-methylthiophene in glacial acetic acid is treated with bromine.

Purification: The crude product is purified by column chromatography using n-hexane as the eluent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atoms undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key examples include:

- Phenylboronic Acid : Forms 3-bromo-2-methyl-5-phenylthiophene in 73% yield using Pd(PPh₃)₄, Na₂CO₃, and toluene/H₂O at 80°C ( ).

- Diverse Boronic Acids : Derivatives with substituted phenyl groups show antibacterial and antioxidant activities ( ).

Table 2: Suzuki Coupling Parameters

| Boronic Acid | Catalyst | Solvent | Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 73% | Pharmaceutical intermediates |

| Varied substrates | Pd(PPh₃)₄ | DME/H₂O | 55–79% | Organic electronics |

Directed Metalation and Electrophilic Substitution

The methyl group directs regioselective lithiation for functionalization:

- Formylation : Treatment with n-BuLi followed by DMF introduces an aldehyde group at the 5-position (98% yield) ( ).

- Bromomethylation : PBr₃ converts alcohol intermediates to bromomethyl derivatives for further cross-coupling ( ).

Reaction Pathway :

Cyanation Reactions

Bromine substituents are replaced by cyanide groups under nucleophilic conditions:

- NaCN with Phase-Transfer Catalysis : Converts bromomethyl derivatives to acetonitrile analogs in 55% yield ( ).

Key Research Findings

Scientific Research Applications

3,5-Dibromo-2-methylthiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of thiophene-based polymers and conductive materials.

Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.

Electronics: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methylthiophene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The presence of electron-withdrawing bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the boronic acid .

Comparison with Similar Compounds

Physical and Chemical Properties

- Appearance : Yellow to colorless liquid (purity >95%) .

- Molecular Weight : 255.96 g/mol .

- Storage : Requires inert atmosphere and dark conditions (2–8°C) due to sensitivity to light and air .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Comparison with Structurally Similar Compounds

3,5-Dimethylthiophene

Structure: C₅H₆S with methyl groups at positions 2, 3, and 3. Applications: Used in dyes, pharmaceuticals, and flavors due to its electron-rich aromatic system . Reactivity: Methyl groups act as electron donors, enhancing stability but reducing electrophilic substitution reactivity compared to brominated analogs.

2-Bromo-3,5-dimethylthiophene

Structure: C₆H₇BrS with a bromine at position 2 and methyl groups at 3 and 4. Reactivity: Bromine at position 2 shows lower reactivity in cross-coupling due to steric hindrance from adjacent methyl groups . Applications: Limited to niche synthetic routes where regioselectivity is critical.

3,5-Dibromo-2-phenylthiophene Derivatives

Example : 2-Methyl-3-bromo-5-(3,4-difluorophenyl)thiophene .

Reactivity : Bromine at position 3 enables Suzuki coupling, while the aryl group at position 5 enhances π-conjugation for optoelectronic applications.

Applications : Used in photochromic diarylethenes (DTEs) for molecular switches .

Reactivity and Functionalization

Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura couplings. For example:

Biological Activity

3,5-Dibromo-2-methylthiophene (DBMT) is a compound of interest in various fields, including organic electronics and medicinal chemistry. This article delves into its biological activity, synthesizing information from multiple research studies to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of 255.96 g/mol. It is characterized by its brominated thiophene structure, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DBMT exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have demonstrated that DBMT possesses antiproliferative effects. In vitro studies revealed that at certain concentrations, DBMT can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound was tested against A2780 ovarian cancer cells, showing a dose-dependent response in cell viability reduction .

The biological activity of DBMT is believed to be linked to its ability to interact with cellular membranes and disrupt cellular processes. The presence of bromine atoms enhances its lipophilicity, allowing better penetration into cell membranes. This characteristic is crucial for its antimicrobial and anticancer activities .

Case Studies

- Antibacterial Activity :

- Cytotoxic Effects :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antibacterial | MRSA | 50 µg/mL | Inhibition of growth |

| Cytotoxicity | A2780 Cancer Cells | 10 µM | >70% reduction in viability |

Synthesis and Derivatives

The synthesis of DBMT involves bromination of 2-methylthiophene using N-bromosuccinimide in glacial acetic acid. This method yields high purity and good yields of the compound . Furthermore, derivatives of DBMT have been explored for enhanced biological activity through modifications in the thiophene ring structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromo-2-methylthiophene, and how is purity validated?

- Methodology : The compound is typically synthesized via bromination of 2-methylthiophene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification involves column chromatography or recrystallization. Purity is validated using GC-MS (≥95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation, as shown in Figure S8 of ).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR in CDCl₃ reveals distinct peaks for methyl (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions (e.g., Br⋯Br contacts). SHELX software (e.g., SHELXL for refinement) is commonly used for structural analysis .

Q. How are reaction conditions optimized for bromination of 2-methylthiophene derivatives?

- Methodology : Reaction temperature (0–25°C), stoichiometry (2.1–2.5 eq Br₂), and catalyst loading (1–5 mol% FeBr₃) are systematically varied. Kinetic studies via TLC or in situ IR monitoring track intermediate formation. Yields are quantified using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict reactive sites. Experimental validation involves synthesizing derivatives (e.g., Suzuki couplings) and comparing with computational predictions .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

- Methodology : Re-refinement of raw diffraction data (CCDC 1828960) using updated SHELX versions or alternative software (e.g., Olex2) ensures accuracy. Discrepancies may arise from thermal motion or twinning; high-resolution datasets (e.g., synchrotron radiation) improve precision .

Q. What role does this compound play in designing fluorinated polymers for electronic applications?

- Methodology : The compound serves as a monomer in Stille or Kumada couplings to synthesize conjugated polymers. Electrochemical properties (e.g., HOMO/LUMO levels) are assessed via cyclic voltammetry. Device performance (e.g., OLED efficiency) is tested using thin-film fabrication techniques .

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

- Methodology : Comparative studies with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) evaluate steric hindrance from bromine substituents. Hammett plots correlate substituent effects with reaction rates. Turnover numbers (TONs) quantify catalytic efficiency .

Q. Methodological Best Practices

- Data Validation : Always cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare melting points with literature values (e.g., 29421-73-6 ).

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) and validate using checkCIF to flag outliers .

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, solvent purity) and characterize all intermediates (e.g., HRMS for exact mass confirmation) .

Properties

IUPAC Name |

3,5-dibromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAJGUIMFMRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183640 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-73-6 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.